3-Methylundecanoate natural occurrence and biosynthesis
3-Methylundecanoate natural occurrence and biosynthesis
Topic: Structural Dynamics and Biosynthetic Origins of 3-Methylundecanoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists
Executive Summary
3-Methylundecanoate (IUPAC: Methyl 3-methylundecanoate) represents a specific class of branched-chain fatty acid (BCFA) derivatives. Unlike the common iso- (omega-1) or anteiso- (omega-2) fatty acids derived from amino acid primers, the 3-methyl substitution pattern indicates a proximal branching event during the late stages of biosynthesis or a specific post-synthetic methylation.
While often overshadowed by linear lipids, 3-methyl BCFAs are critical in chemical ecology (pheromones), microbial membrane fluidity (Actinobacteria), and as chiral building blocks in pharmaceutical synthesis. This guide dissects the biosynthetic logic required to install a methyl group at the C3 position—a metabolically "expensive" and enzymatically distinct operation compared to standard fatty acid synthesis (FAS).
Chemical Identity & Natural Occurrence[1][2][3]
2.1 Structural Definition[1]
-
Systematic Name: Methyl 3-methylundecanoate
-
Acid Moiety: 3-Methylundecanoic acid (C12 branched chain)
-
Molecular Formula: C
H O (Ester) -
Chirality: The C3 position is a stereocenter. Biological systems typically produce enantiopure forms (often R-configuration in bacterial lipids, though S exists in specific insect pheromones).
2.2 Biological Occurrence Matrix[1][2][3]
| Source System | Context | Form | Function |
| Actinobacteria (Streptomyces spp.) | Secondary Metabolism | Free Acid / Phospholipid | Membrane fluidity modulator; antibiotic scaffold precursor. |
| Insecta (Hymenoptera/Coleoptera) | Exocrine Secretions | Methyl Ester | Aggregation pheromones or cuticular hydrocarbon precursors. |
| Mammalian Skin (Homo sapiens) | Sebum / Vernix Caseosa | Wax Ester / Triglyceride | Antimicrobial barrier; 3-methyl acids are minor but distinct components of the "branched" lipid fraction. |
| Fungal Fermentation (Trichoderma) | Volatiles | Methyl Ester | Volatile organic compound (VOC) signaling. |
Critical Distinction: Researchers must distinguish between Methyl undecanoate (linear C11 chain, CAS 1731-86-8) and 3-Methylundecanoate (branched C12 chain). The latter exhibits lower freezing points and distinct steric hindrance, critical for ligand-receptor binding in drug design.
Biosynthetic Pathways[6][7]
The synthesis of 3-methylundecanoate requires breaking the standard Fatty Acid Synthase (FAS) cycle, which typically utilizes Malonyl-CoA to add two linear carbons. Two primary mechanisms exist to install the C3-methyl group.
3.1 Pathway A: The PKS-Like Incorporation (Methylmalonyl-CoA)
This is the predominant pathway in bacteria (e.g., Streptomyces, Mycobacterium). It utilizes a Polyketide Synthase (PKS) or a specialized FAS system capable of accepting Methylmalonyl-CoA as an extender unit.
-
Mechanism:
-
Priming: Synthesis initiates with a standard primer (e.g., Acetyl-CoA) and elongates via standard FAS (Malonyl-CoA) to form a C8 or C10 intermediate (Octanoyl-ACP or Decanoyl-ACP).
-
Branch Introduction: A specific Acyltransferase (AT) selects Methylmalonyl-CoA instead of Malonyl-CoA.
-
Condensation: The Ketoacyl-ACP Synthase (KAS) condenses the growing chain with Methylmalonyl-CoA, placing the methyl group at the alpha-position of the intermediate.
-
Reduction: The beta-keto group is fully reduced (KR
DH ER). -
Termination: If this is the final cycle, the result is a 2-methyl fatty acid.
-
The "3-Methyl" Shift: To achieve a 3-methyl position, the chain typically undergoes one additional round of elongation with Malonyl-CoA . This pushes the methyl group from the alpha (C2) to the beta (C3) position relative to the thioester.
-
3.2 Pathway B: Beta-Oxidation Reversal (Anabolic)
In certain engineered pathways or niche metabolic states, 3-methyl acids are generated by the reversal of the beta-oxidation degradation pathway.
-
Substrate: Pre-existing unsaturated fatty acids or specific branched amino acid catabolites.
-
Enzymes: Enoyl-CoA Isomerases and specific carboxylases that fix CO
onto a crotonyl-CoA intermediate.
3.3 Visualization: The PKS/FAS Hybrid Pathway
The following diagram illustrates the "Extension-Shift" logic required to place the methyl group at C3.
Caption: Biosynthetic logic for 3-methylundecanoate. The incorporation of methylmalonyl-CoA followed by a standard malonyl-CoA elongation cycle shifts the methyl branch to the C3 position.
Analytical Methodologies
Detecting and quantifying 3-methylundecanoate requires distinguishing it from its linear (n-dodecanoate) and distal-branched (iso/anteiso) isomers.
4.1 Protocol: Extraction and GC-MS Profiling
Objective: Isolate lipid fraction and derivatize to Fatty Acid Methyl Esters (FAMEs) for separation.
Step 1: Lipid Extraction (Modified Bligh & Dyer)
-
Harvest cell pellet (approx. 50 mg wet weight).
-
Resuspend in 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously for 10 min.
-
Add 1.25 mL Chloroform; vortex 1 min.
-
Add 1.25 mL dH
O; vortex 1 min. -
Centrifuge at 1,000 x g for 5 min to separate phases.
-
Recover the lower organic phase (containing lipids) into a clean glass vial.
Step 2: Derivatization (Acid-Catalyzed Methylation) Note: If the target is already the ester, this step ensures transesterification of any free acids or glycerides.
-
Evaporate chloroform under N
stream. -
Add 1 mL 14% BF
-Methanol reagent. -
Incubate at 60°C for 30 min (sealed Teflon cap).
-
Cool to room temperature. Add 1 mL Hexane and 1 mL dH
O. -
Vortex and centrifuge. Collect the upper Hexane phase (contains FAMEs).
Step 3: GC-MS Analysis
-
Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) is required to separate positional isomers. Standard non-polar columns (DB-5) may co-elute 3-methyl and anteiso isomers.
-
Carrier Gas: Helium at 1 mL/min constant flow.
-
Temperature Program: 50°C (2 min)
180°C (at 20°C/min) 220°C (at 2°C/min). The slow ramp at the end is critical for isomer resolution.
4.2 Identification Logic (Mass Spectrometry)
The mass spectrum of 3-methyl FAMEs exhibits specific fragmentation patterns distinct from linear chains:
-
McLafferty Rearrangement: Look for a shift in the base peak.
-
Linear FAMEs: Base peak at m/z 74 .
-
3-Methyl FAMEs: The methyl group at C3 blocks the standard McLafferty rearrangement or shifts the ion. Expect a significant peak at m/z 88 (if methyl is at C2) or specific fragments at m/z 101 or m/z 87 depending on the cleavage relative to the branch.
-
Diagnostic Ion: A strong fragment at [M-43] or [M-29] often aids in locating the branch.
-
Production & Engineering (Biotech Context)
For drug development applications requiring enantiopure 3-methylundecanoate, metabolic engineering is superior to chemical synthesis.
Strategy:
-
Host: E. coli (BL21) or Streptomyces coelicolor.
-
Precursor Supply: Overexpression of Propionyl-CoA carboxylase (PCC) to increase the intracellular pool of Methylmalonyl-CoA.
-
Enzyme Engineering: Introduction of a "Gatekeeper" module—a specific KAS III or KAS I variant with high specificity for Methylmalonyl-CoA, followed by standard FAS enzymes.
-
Titer Improvement: Knockout of fadD (fatty acyl-CoA synthetase) to prevent degradation (beta-oxidation) of the produced free acids.
References
-
Bentley, R., & Bennett, J. W. (1999). Constructing Polyketides: From Collie to Combinatorial Biosynthesis. Annual Review of Microbiology. Link
-
Kaneda, T. (1991). Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. Link
-
Nicolaides, N. (1974).[4] Skin Lipids: Their Biochemical Uniqueness.[4][5] Science. Link
-
Christie, W. W. (2023).[3] Mass Spectrometry of Fatty Acid Methyl Esters - Branched-Chain. LipidWeb. Link
-
Bligh, E. G., & Dyer, W. J. (1959). A Rapid Method of Total Lipid Extraction and Purification. Canadian Journal of Biochemistry and Physiology. Link
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